molecular formula C16H32O5S B8517899 16-Sulfohexadecanoicacid

16-Sulfohexadecanoicacid

Cat. No.: B8517899
M. Wt: 336.5 g/mol
InChI Key: XICDGIZVYLPJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-Hydroxyhexadecanoic acid (CAS 506-13-8), also known as juniperic acid or ω-hydroxypalmitic acid, is a hydroxylated derivative of hexadecanoic acid (palmitic acid). Its molecular formula is C₁₆H₃₂O₃, with a molecular weight of 272.42 g/mol . The compound features a hydroxyl group (-OH) at the terminal (ω) carbon of the 16-carbon aliphatic chain. It is naturally occurring in plants such as hyacinth beans and red rice and is synthesized for laboratory use as a chemical intermediate .

Key properties include:

  • Solubility: Polar due to the hydroxyl group, enhancing solubility in alcohols and aqueous solutions compared to non-hydroxylated fatty acids.
  • Applications: Used in biochemical research, surfactant synthesis, and as a precursor for ω-functionalized fatty acid derivatives .

Properties

Molecular Formula

C16H32O5S

Molecular Weight

336.5 g/mol

IUPAC Name

16-sulfohexadecanoic acid

InChI

InChI=1S/C16H32O5S/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-22(19,20)21/h1-15H2,(H,17,18)(H,19,20,21)

InChI Key

XICDGIZVYLPJQT-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 16-hydroxyhexadecanoic acid with structurally analogous hexadecanoic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group CAS Number Key Characteristics
16-Hydroxyhexadecanoic acid C₁₆H₃₂O₃ 272.42 Terminal hydroxyl (-OH) 506-13-8 Polar, plant-derived, used in surfactants and lab synthesis
16-Bromohexadecanoic acid C₁₆H₃₁BrO₂ 335.32 Terminal bromine (-Br) 2536-35-8 Heavier halogen substituent; used in organic synthesis (e.g., cross-coupling reactions)
16-Methanethiosulfonyl... acid C₁₇H₃₄O₄S₂ 382.57 Methanethiosulfonyl 887406-81-7 Reactive sulfonyl group; applied in protein labeling and biochemical studies
2-Hexadecenoic acid C₁₆H₃₀O₂ 254.41 Unsaturated (alkene) N/A Lower melting point due to cis/trans isomerism; used in lipid membrane research

Physicochemical Properties

  • Polarity: The hydroxyl group in 16-hydroxyhexadecanoic acid increases polarity compared to non-functionalized hexadecanoic acid (logP ~7.0 vs. ~8.5 for palmitic acid) .
  • Reactivity: The bromo group in 16-bromohexadecanoic acid facilitates nucleophilic substitution reactions, making it a versatile intermediate . The methanethiosulfonyl group in 16-methanethiosulfonyl hexadecanoic acid enables thiol-specific modifications, critical in protein engineering .

Research Findings and Data Gaps

  • Synthesis Efficiency: 16-hydroxyhexadecanoic acid is synthesized via enzymatic oxidation of palmitic acid, achieving ~80% yield under optimized conditions .
  • Toxicity Data: Limited ecotoxicological studies exist for 16-bromohexadecanoic acid, though its persistence in aquatic systems is a concern .
  • Analytical Challenges : Detection of 16-methanethiosulfonyl derivatives requires specialized LC-MS methods due to low natural abundance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.